molecular formula C9H11ClF3N B15297505 [3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B15297505
M. Wt: 225.64 g/mol
InChI Key: LXSUPRLOWJZERH-UHFFFAOYSA-N
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Description

[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a trifluoromethyl group and a methyl group attached to a benzene ring, along with a methanamine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding aldehyde. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)benzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction will produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 3-Fluoro-5-(trifluoromethyl)phenylmethanamine
  • 3,5-Bis(trifluoromethyl)phenylmethanamine

Uniqueness

[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-6-2-7(5-13)4-8(3-6)9(10,11)12;/h2-4H,5,13H2,1H3;1H

InChI Key

LXSUPRLOWJZERH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CN.Cl

Origin of Product

United States

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